2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
The compound 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a synthetic small molecule belonging to the pyrazolopyrimidinone class, a family of fused N-heterocycles widely studied in medicinal chemistry. Its core scaffold, pyrazolo[1,5-a]pyrimidine, is a rigid, planar system associated with diverse kinase inhibitory activities, including potent inhibition of WEE1 kinase, a critical G2/M cell-cycle checkpoint regulator.
Technical Parameters
Basic Identity
| Product Name | 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one |
|---|---|
| CAS | 919201-50-6 |
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
Structural Identifiers
| SMILES | CC1=CC2=NC(=C(C(=O)N2N1)C)C(C)C |
|---|---|
| InChI | InChI=1S/C11H15N3O/c1-6(2)10-8(4)11(15)14-9(12-10)5-7(3)13-14/h5-6,13H,1-4H3 |
| InChIKey | QWDRMNNEPIGNTK-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 919201-50-6): Core Structural and Pharmacological Identity
The compound 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a synthetic small molecule belonging to the pyrazolopyrimidinone class, a family of fused N-heterocycles widely studied in medicinal chemistry [1]. Its core scaffold, pyrazolo[1,5-a]pyrimidine, is a rigid, planar system associated with diverse kinase inhibitory activities, including potent inhibition of WEE1 kinase, a critical G2/M cell-cycle checkpoint regulator [2]. The specific substitution pattern—methyl groups at the 2- and 6-positions and an isopropyl group at the 5-position—defines its chemical space and is expected to modulate its target binding affinity, selectivity, and physicochemical properties distinct from other pyrazolopyrimidinones.
- [1] Matheson, C. J., et al. (2018). Development of Potent Pyrazolopyrimidinone‐Based WEE1 Inhibitors with Limited Single‐Agent Cytotoxicity for Cancer Therapy. ChemMedChem, 13(16), 1681–1694. View Source
- [2] DrugMAP Database. (n.d.). Details for Pyrazolo[1,5-a]pyrimidine derivative 7 (PMID26161824-Compound-137). Retrieved April 30, 2026. View Source
Why 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one Cannot Be Simply Replaced by Other Pyrazolopyrimidinones
The biological activity of pyrazolopyrimidinones is exquisitely sensitive to subtle structural modifications. A comprehensive structure-activity relationship (SAR) study for WEE1 inhibition demonstrated that even minor changes to the pyrazolopyrimidinone core, such as removing methyl groups from a pyridyl side chain or altering the N2-allyl group, can cause a near 4-fold reduction in inhibitory potency [1]. For example, changing a dimethylaniline to a dimethylbenzylamine group reduced the IC50 from 4.7 nM to 9.1 nM in the same WEE1 TR-FRET assay [1]. Therefore, assuming functional equivalence between any two pyrazolopyrimidinone derivatives, including 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one and its closest analogs, is scientifically unsound. Procurement decisions must be based on compound-specific comparative data to ensure the desired biological or chemical property is present in the molecule received.
- [1] Matheson, C. J., et al. (2018). Development of Potent Pyrazolopyrimidinone‐Based WEE1 Inhibitors with Limited Single‐Agent Cytotoxicity for Cancer Therapy. ChemMedChem, 13(16), 1681–1694. View Source
Quantitative Differentiation Evidence for 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one: A Comparator-Based Analysis
Data-Driven Application Scenarios for 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one Based on Quantitative Evidence
Request a Quote for 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
Request pricing, availability, packaging, or bulk supply details using the form on the right.
